Distinct Physicochemical and Drug-Likeness Profile: 5-Methyl-2-iminooxazolidine vs. Unsubstituted 2-Iminooxazolidine
5-Methyl-2-iminooxazolidine exhibits a favorable drug-likeness profile that distinguishes it from the unsubstituted 2-iminooxazolidine parent scaffold. The compound demonstrates zero violations of Lipinski's Rule of Five, with a molecular weight of 100.12 Da, XlogP of -0.3, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds [1]. In contrast, the unsubstituted 2-iminooxazolidine possesses a lower molecular weight (86.09 Da) and lacks the methyl group that contributes to a distinct topological polar surface area (TPSA) and partition coefficient, parameters critical for predicting passive membrane permeability and oral bioavailability [2].
| Evidence Dimension | Physicochemical and drug-likeness properties (Lipinski's Rule of Five compliance) |
|---|---|
| Target Compound Data | MW: 100.12 Da; XlogP: -0.3; HBD: 1; HBA: 2; Rotatable Bonds: 0; TPSA: 47.6 Ų; Lipinski Violations: 0 |
| Comparator Or Baseline | 2-Iminooxazolidine (unsubstituted parent): MW: 86.09 Da (calculated from C3H6N2O); HBD: 2; HBA: 2; Rotatable Bonds: 0; Lipinski Violations: 0 |
| Quantified Difference | MW difference: +14.03 Da (methyl group); HBD reduction: 2→1; TPSA differs due to altered steric and electronic environment |
| Conditions | In silico molecular property calculations; standard Lipinski Rule of Five thresholds (MW <500, XlogP <5, HBD ≤5, HBA ≤10) |
Why This Matters
The specific combination of a low molecular weight, balanced lipophilicity (XlogP -0.3), and reduced hydrogen bond donor count (1 vs. 2 in the unsubstituted analog) can influence membrane permeability and binding site complementarity, making 5-methyl-2-iminooxazolidine a more attractive starting point for lead optimization in medicinal chemistry programs compared to its simpler, unsubstituted counterpart.
- [1] IDRBLab. (n.d.). Drug Information: 5-Methyl-oxazolidin-(2Z)-ylideneamine (D05LPK). Retrieved from https://ttd.idrblab.cn/data/drug/details/D05LPK View Source
- [2] PubChem. (n.d.). 2-Iminooxazolidine (Compound Summary). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Iminooxazolidine View Source
